

Spectroscopic Characterization of 1-(4-Piperidinyloxy)-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Piperidinyloxy)-2-propanol

Cat. No.: B7902314

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This guide provides an in-depth analysis of the expected spectroscopic data for **1-(4-Piperidinyloxy)-2-propanol**, a molecule of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific compound, this document serves as a predictive guide based on the well-established spectroscopic principles of its constituent functional groups: a piperidine ring, a secondary alcohol, and an ether linkage. This approach allows researchers to anticipate spectral features, aid in the identification of the compound, and understand the rationale behind spectral assignments.

Molecular Structure and Spectroscopic Overview

1-(4-Piperidinyloxy)-2-propanol is a bifunctional molecule featuring a piperidine ring connected via an ether linkage at its 4-position to a 2-propanol moiety. The presence of a secondary amine (piperidine), a secondary alcohol, and an ether dictates its characteristic spectroscopic signature. Understanding the individual contributions of these groups is key to interpreting the full spectrum.

Caption: Molecular Structure of **1-(4-Piperidinyloxy)-2-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **1-(4-Piperidinyloxy)-2-propanol** will show distinct signals corresponding to each unique proton and carbon environment.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the piperidine ring protons, the propanol chain protons, and the exchangeable protons on the nitrogen and oxygen atoms.

| Predicted Chemical Shift (δ , ppm) | Integration | Multiplicity | Assignment | Rationale |
|--|-------------|--------------|------------------------------|---|
| ~ 3.8 - 4.0 | 1H | Multiplet | CH-OH (g) | This proton is deshielded by the adjacent oxygen atom. It will be split by the neighboring CH ₂ and CH ₃ protons. |
| ~ 3.4 - 3.6 | 1H | Multiplet | CH-O (a) | The proton on the carbon bearing the ether linkage is deshielded. It is coupled to the adjacent methylene protons on the piperidine ring. |
| ~ 3.2 - 3.4 | 2H | Multiplet | O-CH ₂ (f) | These protons are adjacent to the chiral center and the ether oxygen, leading to a complex splitting pattern. |
| ~ 2.9 - 3.1 | 2H | Multiplet | N-CH ₂ (axial, b) | Protons on the carbons adjacent to the nitrogen are deshielded. Axial and equatorial protons are |

| | | | | |
|-------------|----|---------------|--------------------------------------|--|
| | | | | diastereotopic and will have different chemical shifts. |
| ~ 2.5 - 2.7 | 2H | Multiplet | N-CH ₂ (equatorial, c) | Typically, equatorial protons appear slightly downfield from axial protons in a piperidine ring. |
| ~ 1.8 - 2.0 | 2H | Multiplet | C-CH ₂ -C (axial, d) | Axial protons on the C3 and C5 positions of the piperidine ring. |
| ~ 1.4 - 1.6 | 2H | Multiplet | C-CH ₂ -C (equatorial, e) | Equatorial protons on the C3 and C5 positions of the piperidine ring. |
| ~ 1.1 - 1.2 | 3H | Doublet | CH ₃ (h) | This methyl group is adjacent to a single proton (g), resulting in a doublet. |
| Variable | 2H | Broad Singlet | NH, OH | The chemical shifts of these exchangeable protons are concentration and solvent-dependent and may not show coupling. |

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show 6 distinct signals, reflecting the symmetry of the piperidine ring where C2/C6 and C3/C5 are chemically equivalent.

| Predicted Chemical Shift (δ , ppm) | Assignment | Rationale |
|--|-------------------------------------|--|
| ~ 75 - 78 | C-O (ether, C4) | The carbon atom directly attached to the ether oxygen is significantly deshielded. |
| ~ 72 - 75 | O-CH ₂ (C1' of propanol) | The carbon of the methylene group adjacent to the ether oxygen. |
| ~ 65 - 68 | CH-OH (C2' of propanol) | The carbon bearing the hydroxyl group is deshielded. |
| ~ 45 - 48 | N-CH ₂ (C2, C6) | Carbons adjacent to the nitrogen atom are deshielded relative to simple alkanes. |
| ~ 30 - 33 | C-CH ₂ -C (C3, C5) | Aliphatic carbons of the piperidine ring. |
| ~ 20 - 23 | CH ₃ (C3' of propanol) | The terminal methyl group carbon. |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(4-Piperidinyloxy)-2-propanol** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the NH and OH protons.^[1]
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).^[1]

- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Set the temperature to a constant value, typically 298 K.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine the relative proton ratios.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-(4-Piperidinyloxy)-2-propanol** will be characterized by absorptions corresponding to O-H, N-H, C-O, and C-H bonds.

| Frequency Range (cm ⁻¹) | Vibration Type | Functional Group | Expected Appearance |
|-------------------------------------|----------------|------------------|---|
| 3200 - 3500 | O-H stretch | Alcohol | Broad, strong peak. |
| 3200 - 3400 | N-H stretch | Secondary Amine | Moderate, sharp peak, may be obscured by the O-H band. |
| 2850 - 3000 | C-H stretch | Aliphatic | Strong, sharp peaks. |
| 1050 - 1150 | C-O stretch | Ether & Alcohol | Strong, characteristic absorptions. The ether C-O-C stretch is a prominent feature.[3] [4] |
| 1400 - 1500 | C-H bend | Aliphatic | Moderate peaks. |

Experimental Protocol: IR Spectroscopy

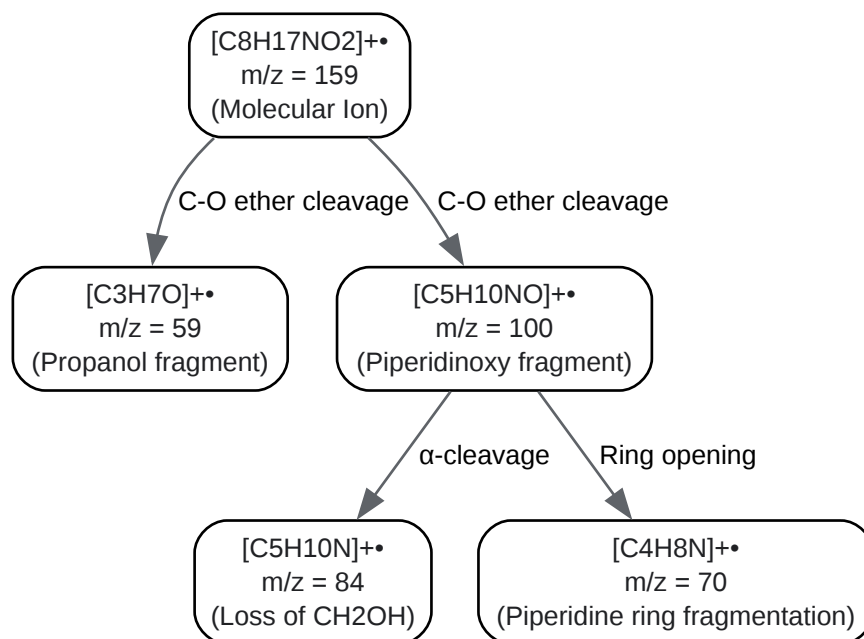
- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.
 - KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[5]
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - The final spectrum is reported in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Molecular Ion: The calculated molecular weight of **1-(4-Piperidinyloxy)-2-propanol** ($C_8H_{17}NO_2$) is approximately 159.23 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $m/z = 159$.

Predicted Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds, primarily alpha-cleavage adjacent to the heteroatoms (oxygen and nitrogen) and cleavage of the ether bond.



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Caption: Predicted major fragmentation pathways for **1-(4-Piperidinyloxy)-2-propanol** in EI-MS.

- $m/z = 100$: This significant peak would arise from the cleavage of the C-O ether bond, retaining the charge on the piperidinoxy fragment.
- $m/z = 84$: Loss of the propanol side chain and subsequent rearrangement.

- $m/z = 59$: This fragment corresponds to the $[\text{CH}_3\text{CH}(\text{OH})\text{CH}_2]^+$ ion, resulting from ether bond cleavage with charge retention on the propanol moiety.
- $m/z = 45$: A common fragment for secondary alcohols, corresponding to $[\text{CH}(\text{OH})\text{CH}_3]^+$.^[6]

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion for liquids or a heated probe for solids. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice.
- **Ionization:** Use an appropriate ionization method. Electron Ionization (EI) is common for generating fragment-rich spectra useful for structural elucidation.^[7] Electrospray Ionization (ESI) is a softer technique that often yields a prominent molecular ion peak, useful for confirming molecular weight.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

This guide outlines the predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **1-(4-Piperidinyloxy)-2-propanol**. By dissecting the molecule into its constituent functional groups and applying fundamental spectroscopic principles, a comprehensive and predictive analytical profile has been constructed. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a valuable resource for researchers working on the synthesis and characterization of this and structurally related compounds, enabling more efficient and accurate spectral interpretation and structural confirmation.

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